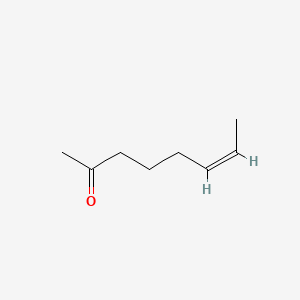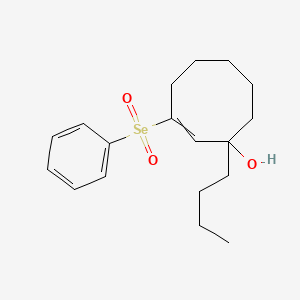
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol is an organoselenium compound characterized by the presence of a benzeneselenonyl group attached to a cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol typically involves the reaction of benzeneselenonyl chloride with a suitable cyclooctene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenonyl group to selenol or selenide derivatives.
Substitution: The benzeneselenonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also interact with specific enzymes and proteins, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant properties.
Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in redox biology.
Selenomethionine: An analog of methionine with selenium, used in nutritional supplements and research.
Uniqueness
3-(Benzeneselenonyl)-1-butylcyclooct-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclooctene ring and benzeneselenonyl group provide a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
79681-47-3 |
|---|---|
Molecular Formula |
C18H26O3Se |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-butyl-3-phenylselenonylcyclooct-2-en-1-ol |
InChI |
InChI=1S/C18H26O3Se/c1-2-3-13-18(19)14-9-5-8-12-17(15-18)22(20,21)16-10-6-4-7-11-16/h4,6-7,10-11,15,19H,2-3,5,8-9,12-14H2,1H3 |
InChI Key |
UBCMHFYTFXRCFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCCC(=C1)[Se](=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)


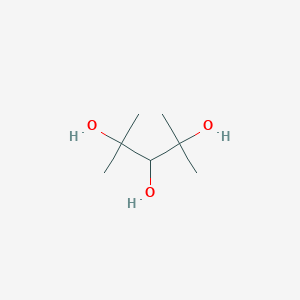
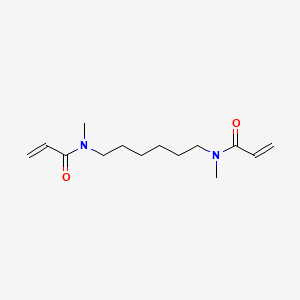
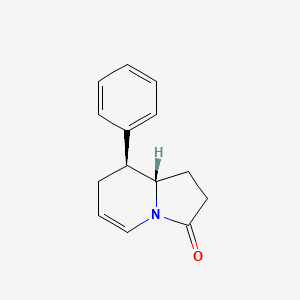
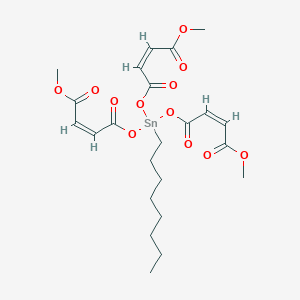
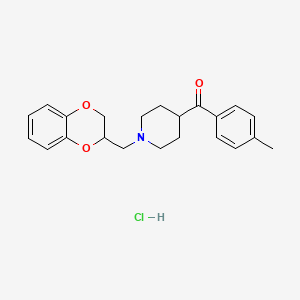
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
